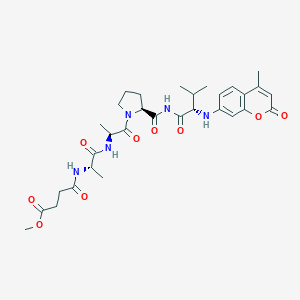

MeOSuc-Ala-Ala-Pro-Val-AMC

Übersicht

Beschreibung

. This compound is widely used in biochemical research due to its ability to generate a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying elastase activity.

Wissenschaftliche Forschungsanwendungen

MeOSuc-Ala-Ala-Pro-Val-AMC wird aufgrund seiner fluorogenen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen sind:

Immunologie: Wird in Assays eingesetzt, um die Elastase-Aktivität in Neutrophilen und anderen Immunzellen zu messen.

Pharmakologie: Wird in der Arzneimittelforschung eingesetzt, um nach Elastase-Inhibitoren zu suchen.

Medizinische Forschung: Hilft beim Verständnis der Rolle von Elastase bei Krankheiten wie chronisch obstruktiver Lungenerkrankung (COPD) und Mukoviszidose.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Substrat für Elastase-Enzyme dient. Das Methoxysuccinylpeptid AAPV wird von Elastasen spezifisch erkannt und hydrolysiert, wodurch die fluoreszierende AMC-Einheit freigesetzt wird. Diese Fluoreszenz kann quantitativ gemessen werden, um die Elastase-Aktivität zu bestimmen . Die beteiligten molekularen Ziele sind die aktiven Zentren von Elastase-Enzymen, die die Hydrolysereaktion katalysieren .

Ähnliche Verbindungen:

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcumarin: Ein weiteres fluorogenes Substrat für Elastase, jedoch mit einer anderen Peptidsequenz.

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcumarin hydrochlorid: Ein Substrat für trypsinähnliche Proteasen.

N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcumarin: Wird für Caspase-Aktivitätsassays verwendet.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Spezifität für Elastase-Enzyme und seiner Fähigkeit, nach Hydrolyse ein starkes fluoreszierendes Signal zu erzeugen. Dies macht es zu einem hochempfindlichen und zuverlässigen Substrat für die Untersuchung der Elastase-Aktivität in verschiedenen biologischen und medizinischen Forschungsanwendungen .

Wirkmechanismus

Target of Action

MeOSuc-Ala-Ala-Pro-Val-AMC, also known as MeOSuc-AAPV-AMC, is a tetrapeptide that serves as a fluorescent substrate for human leukocyte and porcine pancreatic elastase . Elastases are a group of enzymes that break down elastin, a key component of the extracellular matrix in tissues. They play a crucial role in various biological processes, including tissue remodeling and immune response .

Mode of Action

The compound interacts with its target enzymes through a process called hydrolysis . The methoxy succinyl (MeO-Suc) peptide AAPV in the compound is avidly hydrolyzed by these elastases .

Biochemical Pathways

The hydrolysis of the MeOSuc-AAPV-AMC by elastases leads to the generation of a peptide of low fluorescence . This biochemical reaction is part of the broader proteolytic pathway, where enzymes break down proteins into smaller peptides or amino acids. The downstream effects of this pathway can influence various biological processes, including inflammation and tissue remodeling.

Pharmacokinetics

It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (16 mg/ml) . These properties can impact the compound’s bioavailability and its overall effectiveness as a substrate for elastases.

Result of Action

The hydrolysis of MeOSuc-AAPV-AMC by elastases results in a linear increase in fluorescence . This change can be detected and quantified, making this compound a useful tool for studying the activity of elastases. It can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Biochemische Analyse

Biochemical Properties

MeOSuc-Ala-Ala-Pro-Val-AMC interacts with human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV in this compound is avidly hydrolyzed by these elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase . This peptidyl-AMC substrate detects as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Cellular Effects

The hydrolysis of this compound by elastases can influence cell function . The product of this reaction is a peptide of low fluorescence that can be detected and quantified, providing a measure of elastase activity within the cell

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with elastases . The MeO-Suc peptide AAPV in this compound is hydrolyzed by these enzymes, releasing AMC . This reaction can be used to measure the activity of elastases, providing insight into their role in various biological processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the duration of the experiment . The compound is stable for at least 4 years when stored at -20°C

Metabolic Pathways

Given that this compound is a substrate for elastases, it is likely involved in pathways related to these enzymes .

Transport and Distribution

Given that this compound is a substrate for elastases, it is likely transported to locations where these enzymes are present .

Subcellular Localization

Given that this compound is a substrate for elastases, it is likely localized to areas where these enzymes are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the coupling of the methoxy succinyl (MeO-Suc) peptide AAPV with 7-amino-4-methylcoumarin (AMC). The reaction typically proceeds under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MeOSuc-Ala-Ala-Pro-Val-AMC wird vor allem hydrolysiert, wenn es Elastase-Enzymen ausgesetzt wird. Das Methoxysuccinylpeptid AAPV wird durch Elastasen hydrolysiert, wodurch die fluoreszierende AMC-Einheit freigesetzt wird .

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: DCC und NHS werden bei der Synthese der Verbindung verwendet.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist 7-Amino-4-methylcumarin (AMC), das Fluoreszenz aufweist .

Vergleich Mit ähnlichen Verbindungen

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate for elastase, but with a different peptide sequence.

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: A substrate for trypsin-like proteases.

N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Used for caspase activity assays.

Uniqueness: MeOSuc-Ala-Ala-Pro-Val-AMC is unique due to its high specificity for elastase enzymes and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it a highly sensitive and reliable substrate for studying elastase activity in various biological and medical research applications .

Eigenschaften

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B158833.png)

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)

![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)